molecular formula C10H12O3 B042557 3',4'-Dimethoxyacetophenone CAS No. 1131-62-0

3',4'-Dimethoxyacetophenone

Cat. No. B042557
CAS RN: 1131-62-0
M. Wt: 180.2 g/mol
InChI Key: IQZLUWLMQNGTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3',4'-Dimethoxyacetophenone and its derivatives involves multiple steps, starting from 3,4-dimethoxyacetophenone. For instance, novel derivatives have been synthesized for evaluating their biological activities, showcasing fungicidal and insecticidal activities at certain concentrations (Liu, Li, & Li, 2004). Additionally, synthesis approaches have been developed for creating compounds with high fluorescence quantum yields, indicating the versatility of 3',4'-Dimethoxyacetophenone in synthetic chemistry (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of compounds derived from 3',4'-Dimethoxyacetophenone has been elucidated through various analytical techniques, revealing intricate details about their configuration and interactions. For example, a study on 3-acetoxy-6-hydroxy-2,4-dimethoxyacetophenone demonstrated an intramolecular hydrogen bond and its spatial arrangement through X-ray crystallography (Mukherjee, Parmar, & Errington, 1998).

Chemical Reactions and Properties

3',4'-Dimethoxyacetophenone participates in various chemical reactions, forming different ring structures and engaging in interactions with other compounds. Its reactions with diazomethane derivatives and the effect of triphenylphosphine presence have been studied, revealing the formation of diverse ring products and elucidating the compound's reactivity (Hosny, 2005).

Physical Properties Analysis

The physical properties of 3',4'-Dimethoxyacetophenone derivatives have been investigated, including their conductivity and stretchability when polymerized, as seen in poly(3,4-dimethoxythiophene). This analysis shows the potential of these compounds in creating materials with desirable electrical properties (Hagiwara, Yamaura, Sato, Hirasaka, & Iwata, 1989).

Chemical Properties Analysis

The chemical properties of 3',4'-Dimethoxyacetophenone, such as its reactivity in the presence of specific catalysts and conditions, have been explored to enhance its applications. The study of its racemic and enantioselective hydrogenation using platinum-based organotin catalysts highlights its potential in asymmetric synthesis, showing high selectivity and enantiomeric excess in certain reactions (Vetere et al., 2005).

Scientific Research Applications

  • It reacts with diazomethane derivatives in chlorobenzene to produce different ring structures, which further react with triphenylphosphine to produce five and six-membered ring products, indicating its role in synthesizing complex chemical structures (Hosny, 2005).

  • The 3,4-dimethoxybenzyl group serves as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its potential in protecting sensitive functional groups during synthetic procedures (Grunder-Klotz & Ehrhardt, 1991).

  • Its wide range of enthalpies of formation and the ability to predict these through group additivity values and molecular orbital calculations indicate its significance in thermodynamic studies (Amaral & Silva, 2021).

  • 3-Acetoxy-6-hydroxy-2,4-dimethoxyacetophenone has an intriguing molecular structure with an intramolecular hydrogen-bonded unit, making it a subject of structural chemistry studies (Mukherjee, Parmar, & Errington, 1998).

  • It's also being studied for its potential in the treatment of acute leukemia when combined with other drugs, indicating its significance in medicinal chemistry (Chu et al., 2021).

  • Some derivatives of this compound show promising anti-inflammatory, antioxidant, and antimicrobial properties, making them potential lead compounds for future drug discovery studies (Bandgar et al., 2009).

Safety And Hazards

3’,4’-Dimethoxyacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLUWLMQNGTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061549
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethoxyacetophenone

CAS RN

1131-62-0
Record name 3,4-Dimethoxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenyl methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoveratrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetoveratrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYPHENYL METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV6436S8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-(3,4-Dimethoxyphenyl)ethanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethoxyacetophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethoxyacetophenone
Reactant of Route 3
Reactant of Route 3
3',4'-Dimethoxyacetophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethoxyacetophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dimethoxyacetophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethoxyacetophenone

Citations

For This Compound
1,090
Citations
H Stephen, C Weizmann - Journal of the Chemical Society …, 1914 - pubs.rsc.org
… the method described, and gave 3 : 4-dimethoxyacetophenone, melting at 48O; the latter was also obtained by reduction of o-chloro-3 : 4-dimethoxyacetophenone In a similar manner, 4 …
Number of citations: 20 pubs.rsc.org
C Usifoh, DO Enadeghe - Nigerian Journal of Pharmaceutical and …, 2021 - nijophasr.net
Background: Chalcones have been utilised in the synthesis of different heterocyclic molecules with antimicrobial activity. Aims: This study aims to synthesise, characterise and screen 3, …
Number of citations: 2 www.nijophasr.net
V Vetere, MB Faraoni, GF Santori, JC Podestá… - Catalysis today, 2005 - Elsevier
In this work, some results of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone are presented. The employed catalysts were platinum-…
Number of citations: 20 www.sciencedirect.com
A Brossi, H Gurien, AI Rachlin… - The Journal of Organic …, 1967 - ACS Publications
cleavage of the 7-methoxyl group. 1 These compounds may be visualized as aminocarbonyl derivatives in which ether cleavage occurs at the methoxyl group meta to the potential …
Number of citations: 33 pubs.acs.org
P Kuzmič, M Souček - Collection of Czechoslovak chemical …, 1987 - cccc.uochb.cas.cz
Ultraviolet photolysis of 3,4-dimethoxybenzonitrile (Ia) and 3,4-dimethoxyacetophenone (IIa) in the presence of the hydroxide or cyanide anion leads to nucleophilic displacement of …
Number of citations: 8 cccc.uochb.cas.cz
SK Evans, AA Pearce, PK Ibezim… - Chemical biology & …, 2010 - Wiley Online Library
Acetophenones were screened for activity against positive phototaxis of Chlamydomonas cells, a process that requires co‐ordinated flagellar motility. The structure–activity relationships …
Number of citations: 4 onlinelibrary.wiley.com
V Mala, K Sathiyamoorthi, SP Sakthinathan… - QScience …, 2013 - qscience.com
Background: The aim of this study was to synthesise some substituted styryl 3,4-dimethoxy phenyl ketones using solvent-free SiO 2 –H 2 SO 4 catalyzed aldol condensation between 3,4…
Number of citations: 4 www.qscience.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2021 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation, at T = 298.15 K, for 2′,4′-, 2′,5′-, 2′,6′- and 3′,4′-dimethoxyacetophenones, in the condensed phase, were …
Number of citations: 5 www.sciencedirect.com
C Gündüz, Ü Salan, M Bulut - Supramolecular Chemistry, 2009 - Taylor & Francis
o-Dihydroxy-4-(3,4-dimethoxyphenyl)-chromenones (coumarins; 3a,b) were synthesised from 1,2,3-trihydroxy- or 1,2,4-triacetoxybenzenes through a reaction with ethyl 3-(3,4-…
Number of citations: 6 www.tandfonline.com
GE Hawkes, JE Hawkes, FCM Comninos, VL Pardini… - Tetrahedron letters, 1992 - Elsevier
An Unusual Anodic Methoxylation: 3,4- Dimethoxyacetophenone Page 1 Tcmthcdmn Leucrs, Vol. 33. No. 52. Pp. 8133-8136.1992 00404039/92 $5.00 + .oO Ritcd in Great Britain Pcrgamon …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.